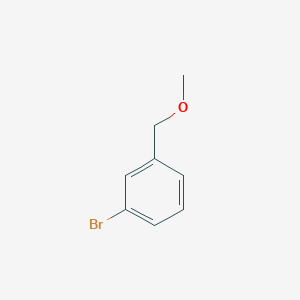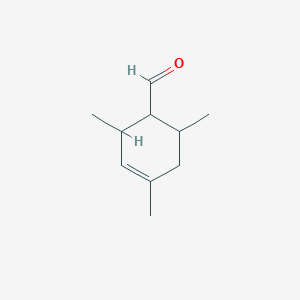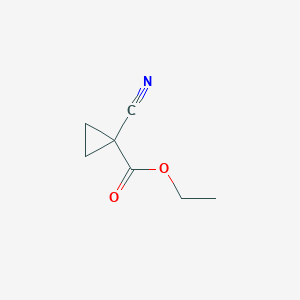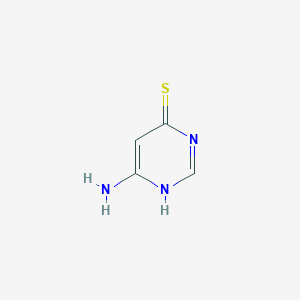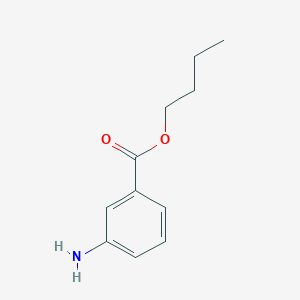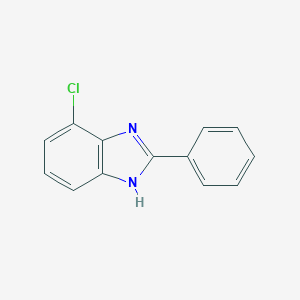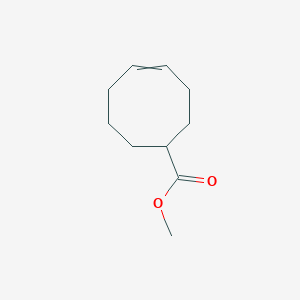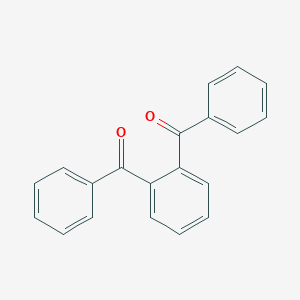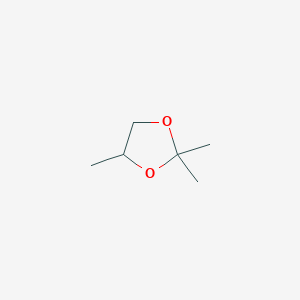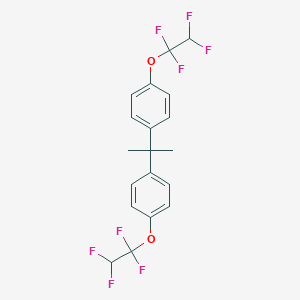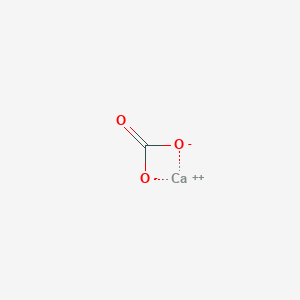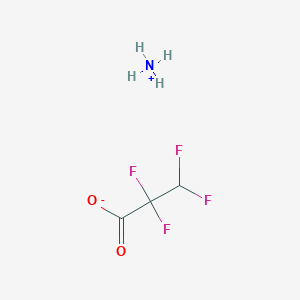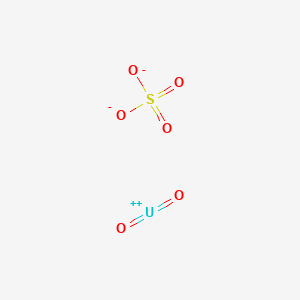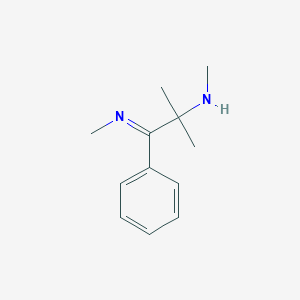
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine, also known as Fencamfamine, is a chemical compound that belongs to the class of phenethylamines. It is a psychostimulant drug that has been used as a research tool in scientific studies. Fencamfamine has been found to have effects on the central nervous system, including the enhancement of cognitive function and the improvement of memory retention.
Mécanisme D'action
The exact mechanism of action of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine is not fully understood. However, it is believed to act primarily as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels may be responsible for the cognitive-enhancing effects of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine.
Effets Biochimiques Et Physiologiques
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has been found to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibiting properties, it has been found to increase the levels of norepinephrine and serotonin in the brain. (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has also been found to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has a number of advantages as a research tool. It is relatively easy to synthesize and is readily available. Additionally, it has been found to have a low toxicity profile in animal studies. However, (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has some limitations as a research tool. It is not as potent as other psychostimulant drugs, such as amphetamines, and its effects may be less pronounced. Additionally, its exact mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
Orientations Futures
There are a number of future directions for research involving (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine. One area of interest is the development of new drugs based on the structure of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine that may have improved cognitive-enhancing effects. Additionally, further research is needed to fully understand the mechanisms of action of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine and its effects on the brain. This research may lead to the development of new treatments for cognitive disorders, such as Alzheimer's disease and dementia.
Méthodes De Synthèse
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine can be synthesized using a variety of methods, including the condensation of 2-phenylpropan-2-amine with acetone and hydroxylamine, or the reaction of 2-phenylpropan-2-amine with formaldehyde and methylamine. Another method involves the reduction of 1-phenyl-2-nitropropene with sodium borohydride, followed by the reaction with methylamine.
Applications De Recherche Scientifique
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has been used as a research tool in various scientific studies, particularly in the field of neuroscience. It has been found to have effects on the central nervous system, including the enhancement of cognitive function and the improvement of memory retention. Additionally, (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has been used in studies investigating the mechanisms of drug addiction and the effects of psychostimulant drugs on the brain.
Propriétés
Numéro CAS |
1134-15-2 |
|---|---|
Nom du produit |
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine |
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-12(2,14-4)11(13-3)10-8-6-5-7-9-10/h5-9,14H,1-4H3 |
Clé InChI |
OGBMWWXYLZHVGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=NC)C1=CC=CC=C1)NC |
SMILES canonique |
CC(C)(C(=NC)C1=CC=CC=C1)NC |
Autres numéros CAS |
1134-15-2 |
Synonymes |
N,2-dimethyl-1-methylimino-1-phenyl-propan-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
